molecular formula C28H36N4O8S B15124989 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionicAcid,N-HydroxysuccinimideEster

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionicAcid,N-HydroxysuccinimideEster

Cat. No.: B15124989
M. Wt: 588.7 g/mol
InChI Key: XOQZGRUKPCANAL-UHFFFAOYSA-N
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Description

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a chemical compound known for its utility in bioconjugation. This compound is primarily used to attach biotin to proteins and other molecules via a cleavable connector arm. The biotinylation process is crucial in various biochemical applications, including affinity purification and labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. The process typically starts with the preparation of biotinylated aminocaproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the product with N-hydroxysuccinimide under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is often produced in a solid form and stored under inert atmosphere at low temperatures to maintain stability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, allowing the biotin moiety to be transferred to various substrates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the biotin moiety.

Major Products

The major products formed from these reactions are biotinylated proteins or other biomolecules. The biotin tag facilitates subsequent purification or detection steps in biochemical assays.

Scientific Research Applications

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is widely used in scientific research due to its ability to biotinylate proteins and other molecules. Its applications include:

    Chemistry: Used in the synthesis of biotinylated compounds for various assays.

    Biology: Facilitates the study of protein-protein interactions through affinity purification.

    Medicine: Used in diagnostic assays and therapeutic research to label and track biomolecules.

    Industry: Employed in the production of biotinylated reagents for biochemical assays and diagnostic kits.

Mechanism of Action

The compound exerts its effects through the formation of a stable amide bond between the biotin moiety and the target molecule. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing efficient transfer of the biotin tag. The biotinylated molecules can then interact with avidin or streptavidin, facilitating their detection or purification.

Comparison with Similar Compounds

Similar Compounds

    Biotinyl-N-hydroxysuccinimide ester: Another biotinylation reagent with similar applications.

    Biotinyl-3,6-dioxaoctanediamine: Used for biotinylation with a different linker structure.

    Biotinyl-PEG-NHS ester: Utilizes polyethylene glycol (PEG) as a linker for biotinylation.

Uniqueness

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is unique due to its specific linker structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications requiring efficient and stable biotinylation.

Properties

Molecular Formula

C28H36N4O8S

Molecular Weight

588.7 g/mol

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate

InChI

InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)

InChI Key

XOQZGRUKPCANAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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